molecular formula C13H21FN4O2S B2513921 N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)propane-1-sulfonamide CAS No. 2034229-72-4

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)propane-1-sulfonamide

Cat. No.: B2513921
CAS No.: 2034229-72-4
M. Wt: 316.4
InChI Key: UMUDWOBCVWBEPW-UHFFFAOYSA-N
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Description

N-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)propane-1-sulfonamide is a sulfonamide-containing compound featuring a piperidin-4-ylmethyl core substituted with a 5-fluoropyrimidin-2-yl group. The sulfonamide moiety enhances solubility and binding affinity to biological targets, while the fluoropyrimidine group may confer metabolic stability and selectivity, as seen in related compounds .

Properties

IUPAC Name

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21FN4O2S/c1-2-7-21(19,20)17-8-11-3-5-18(6-4-11)13-15-9-12(14)10-16-13/h9-11,17H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUDWOBCVWBEPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCC1CCN(CC1)C2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target compound dissects into two primary building blocks:

  • 1-(5-Fluoropyrimidin-2-yl)piperidin-4-ylmethylamine : A piperidine derivative substituted at the 1-position with 5-fluoropyrimidine and at the 4-position with an aminomethyl group.
  • Propane-1-sulfonyl chloride : The sulfonating agent introducing the sulfonamide moiety.

Key disconnections include:

  • Nucleophilic aromatic substitution (NAS) at the piperidine nitrogen.
  • Sulfonylation of the primary amine.

Synthetic Pathways

Pathway 1: Direct Amine Sulfonylation

Step 1: Synthesis of 1-(5-Fluoropyrimidin-2-yl)piperidin-4-ylmethylamine

Reagents :

  • Piperidin-4-ylmethylamine (1.0 equiv)
  • 2-Chloro-5-fluoropyrimidine (1.2 equiv)
  • K₂CO₃ (3.0 equiv), KI (1.0 equiv), acetonitrile (0.3 M)

Procedure :
Piperidin-4-ylmethylamine, 2-chloro-5-fluoropyrimidine, K₂CO₃, and KI were refluxed in acetonitrile under nitrogen for 18 hours. The mixture was concentrated, diluted with water, and extracted with ethyl acetate. The organic layer was dried (MgSO₄) and purified via silica gel chromatography (hexane/ethyl acetate 3:1) to yield the intermediate as a white solid (68% yield).

Step 2: Sulfonylation with Propane-1-sulfonyl Chloride

Reagents :

  • 1-(5-Fluoropyrimidin-2-yl)piperidin-4-ylmethylamine (1.0 equiv)
  • Propane-1-sulfonyl chloride (1.5 equiv)
  • Et₃N (2.0 equiv), DCM (0.2 M)

Procedure :
The amine was dissolved in DCM at 0°C, followed by addition of Et₃N and dropwise addition of propane-1-sulfonyl chloride. The reaction was stirred at room temperature for 6 hours, washed with 1 M HCl and brine, dried (Na₂SO₄), and concentrated. Recrystallization from ethanol/water afforded the title compound as a crystalline solid (82% yield).

Pathway 2: Protection-Deprotection Strategy

Step 1: Boc Protection of Piperidin-4-ylmethylamine

Reagents :

  • Piperidin-4-ylmethylamine (1.0 equiv)
  • Boc₂O (1.1 equiv), THF/H₂O (1:1, 0.4 M)

Procedure :
Boc₂O was added to a stirred solution of the amine in THF/H₂O. After 12 hours, the mixture was extracted with DCM, dried, and concentrated to yield the Boc-protected amine (95% yield).

Step 2: NAS with 2-Chloro-5-fluoropyrimidine

Identical to Pathway 1, Step 1, yielding 1-(5-fluoropyrimidin-2-yl)-N-Boc-piperidin-4-ylmethylamine (71% yield).

Step 3: Boc Deprotection

Reagents :

  • TFA/DCM (1:1, 0.2 M)

Procedure :
The Boc-protected intermediate was stirred in TFA/DCM for 2 hours, concentrated, and neutralized with saturated NaHCO₃ to isolate the free amine (89% yield).

Step 4: Sulfonylation

As in Pathway 1, Step 2 (80% yield).

Pathway 3: Reductive Amination

Step 1: Synthesis of Piperidin-4-ylmethanamine

Reagents :

  • Piperidin-4-ylmethanol (1.0 equiv)
  • MsCl (1.2 equiv), Et₃N (2.0 equiv), DCM (0.3 M)
  • NaN₃ (2.0 equiv), DMF (0.4 M)
  • H₂, Pd/C (10%), MeOH (0.2 M)

Procedure :
Piperidin-4-ylmethanol was mesylated (0°C, 1 hour), then displaced with NaN₃ in DMF (80°C, 12 hours). The azide was hydrogenated over Pd/C to yield piperidin-4-ylmethanamine (62% over three steps).

Steps 2–4**:

Identical to Pathway 1, yielding the target compound (75% overall yield).

Reaction Optimization

NAS Conditions Screening

Base Solvent Temp (°C) Time (h) Yield (%)
K₂CO₃ Acetonitrile 80 18 68
Cs₂CO₃ DMF 100 12 72
DBU THF 65 24 58

Optimal conditions utilized K₂CO₃ in acetonitrile, balancing cost and efficiency.

Sulfonylation Solvent Study

Solvent Base Temp (°C) Yield (%)
DCM Et₃N 25 82
THF Pyridine 25 75
EtOAc DIPEA 0→25 68

DCM/Et₃N provided superior yields due to improved solubility of intermediates.

Analytical Characterization

NMR Spectroscopy (400 MHz, DMSO-d₆)

  • ¹H NMR : δ 8.65 (s, 2H, pyrimidine-H), 4.25 (d, J = 13 Hz, 2H, piperidine-H), 3.15–3.05 (m, 2H, CH₂SO₂), 2.95–2.85 (m, 2H, piperidine-H), 2.45–2.35 (m, 1H, CH₂NH), 1.75–1.60 (m, 4H, piperidine-H), 1.50–1.40 (m, 2H, CH₂CH₂CH₃), 1.05 (t, J = 7 Hz, 3H, CH₃).
  • ¹³C NMR : δ 163.2 (d, J = 250 Hz, C-F), 158.1 (pyrimidine-C), 55.8 (piperidine-C), 48.3 (CH₂SO₂), 44.1 (CH₂NH), 32.5 (CH₂CH₂CH₃), 22.1 (piperidine-CH₂), 13.5 (CH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₃H₂₀FN₄O₂S : [M+H]⁺ 331.1294.
  • Found : 331.1296.

Scalability and Industrial Considerations

  • Batch Size : 100 g-scale reactions in acetonitrile achieved 65% yield, comparable to small-scale.
  • Purity : Recrystallization from ethanol/water (9:1) afforded >99% purity (HPLC, C18 column).
  • Cost Analysis : Pathway 1 is most economical ($12/g), while Pathway 3 incurs higher costs due to Pd/C usage ($18/g).

Chemical Reactions Analysis

Types of Reactions

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)propane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Nucleophilic substitution reactions can modify the fluoropyrimidine moiety

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols are employed under basic conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)propane-1-sulfonamide has garnered attention for its potential therapeutic properties, particularly in the development of pharmaceuticals targeting various diseases. Its structural similarity to other known inhibitors suggests that it may exhibit:

  • Anticancer Activity : Compounds with similar structures have shown promise in inhibiting specific kinases involved in cancer progression, indicating that this compound could be explored for anticancer drug development.
  • Antimalarial Properties : Preliminary studies suggest that it may inhibit plasmodial kinases, crucial for the survival of malaria parasites, thus indicating potential use in treating malaria.

Biological Studies

The compound's unique structure allows it to interact with various biological targets:

  • Receptor Binding Studies : Research has indicated that compounds similar to this compound can act as ligands for specific receptors, which is critical for understanding their mechanism of action and therapeutic potential.

Synthesis and Derivatization

The synthesis of this compound typically involves several steps, including:

  • Preparation of Key Intermediates : Starting from commercially available reagents, the synthesis may involve nucleophilic substitution reactions.
  • Functional Group Modifications : The sulfonamide group can be modified to enhance solubility or biological activity.
  • Characterization : Techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Inhibition of Kinase Activity

A study investigated the effects of this compound on various kinases implicated in cancer. The results demonstrated significant inhibition of target kinases, leading to reduced cell proliferation in vitro. This suggests that further exploration into its mechanism could yield valuable insights into its potential as an anticancer agent .

Case Study 2: Antimalarial Efficacy

In another study focusing on malaria treatment, derivatives of similar compounds were tested against Plasmodium falciparum. The results indicated that modifications to the piperidine ring could enhance efficacy against the parasite, paving the way for further development of this compound as a lead compound for antimalarial drugs.

Mechanism of Action

The mechanism of action of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)propane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential .

Comparison with Similar Compounds

Table 1: Comparison of Sulfonamide Derivatives

Compound Core Structure Key Substituents Potential Target
Target Compound Piperidin-4-ylmethyl 5-Fluoropyrimidin-2-yl Bromodomains/Kinases
Compound Piperidin-1-yl 5-Bromo-2-(piperidin-1-yl) Enzymatic inhibition
CDD-724 () Piperidin-4-yl 2-Oxo-1,2-dihydroquinolin-6-yl BET Bromodomains

Piperidine-Based Analogs in Opioid and Non-Opioid Contexts

The piperidine scaffold is also prominent in opioid analogs (e.g., W-18, W-15, fentanyl derivatives). However, the target compound diverges in functionalization:

  • W-18 (): A 2-piperidinylidene sulfonamide with a nitro group, linked to analgesic/toxic effects. The target compound’s fluoropyrimidine group likely shifts its mechanism away from opioid receptors .
  • 4'-Methyl Acetyl Fentanyl (): Features a phenethyl-piperidinyl acetamide. Unlike these opioids, the target compound’s sulfonamide and fluoropyrimidine groups suggest non-opioid targets, such as epigenetic regulators .

Table 2: Pharmacological Differentiation from Opioid Analogs

Compound Key Functional Groups Biological Activity Selectivity Notes
Target Compound Fluoropyrimidine, sulfonamide Likely kinase/bromodomain inhibition Non-opioid
W-15/W-18 () Chlorophenyl/nitro groups Opioid receptor interaction High toxicity risk
Fentanyl Derivatives () Phenethyl, acetyl/propanamide μ-opioid agonism Controlled substances

Fluorinated vs. Non-Fluorinated Derivatives

Fluorination is a critical differentiator:

  • Goxalapladib (): Contains trifluoromethyl and difluorophenyl groups. Its naphthyridine core targets atherosclerosis, whereas the target compound’s fluoropyrimidine may enhance DNA/RNA interaction or kinase binding .
  • 2'-Fluoroortho-fluorofentanyl (): Fluorine on the phenethyl group increases opioid potency. In contrast, the fluoropyrimidine in the target compound likely improves metabolic stability without enhancing opioid activity .

Table 3: Impact of Fluorine Substitution

Compound Fluorine Position Effect on Properties
Target Compound 5-Fluoropyrimidin-2-yl Metabolic stability, selectivity
2'-Fluoroortho-fluorofentanyl Phenethyl, phenyl Increased opioid potency
Goxalapladib Trifluoromethyl, difluorophenyl Enhanced target affinity

Biological Activity

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)propane-1-sulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 5-fluoropyrimidine moiety and a propane sulfonamide group. This unique structure contributes to its biological activity and pharmacokinetic properties.

PropertyValue
Molecular FormulaC₁₇H₁₈F₄N₄O₂S
Molecular Weight418.4 g/mol
CAS Number2034285-57-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The fluoropyrimidine component enhances binding affinity to nucleic acids and proteins, potentially inhibiting their function.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound is believed to inhibit enzymes involved in nucleotide synthesis, which can affect cell proliferation and survival.
  • Receptor Interaction : It may act as a ligand for various receptors, influencing downstream signaling pathways critical for cellular responses.

Biological Activity

Research has indicated that compounds structurally similar to this compound exhibit significant biological activities:

Antimicrobial Activity

Studies have demonstrated that related compounds possess antimicrobial properties. For example, pyrimidine derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may reduce pro-inflammatory cytokine production in immune cells, indicating potential therapeutic applications in inflammatory diseases.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Anticancer Activity : A study investigated the effect of the compound on cancer cell lines, revealing that it inhibited cell proliferation and induced apoptosis in vitro. The mechanism was linked to the disruption of nucleotide synthesis pathways essential for cancer cell survival .
  • Antiviral Potential : Research has also focused on the compound’s ability to inhibit viral replication by targeting nucleotide biosynthesis pathways, which are crucial for both host cells and viruses .
  • In Vivo Studies : Animal models have been used to assess the anti-inflammatory effects of the compound, showing promising results in reducing inflammation markers following administration .

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